molecular formula C9H14O3 B14662743 (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde CAS No. 51917-66-9

(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde

Cat. No.: B14662743
CAS No.: 51917-66-9
M. Wt: 170.21 g/mol
InChI Key: OQKMUPWCIMIYBC-UHFFFAOYSA-N
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Description

(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with tetramethyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde typically involves the reaction of acetaldehyde with 2,2,4,5-tetramethyl-1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring-opening can occur under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Acidic or basic catalysts

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted dioxolane derivatives

Scientific Research Applications

(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde has numerous applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.

Mechanism of Action

The mechanism of action of (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in various addition and condensation reactions. The dioxolane ring can also undergo ring-opening reactions, providing access to a range of functionalized derivatives. Molecular targets and pathways involved in these reactions include nucleophilic attack on the carbonyl carbon and electrophilic substitution at the dioxolane ring.

Comparison with Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound with a boron atom in the ring, used in borylation reactions.

    4,5-Dimethyl-1,3-dioxolane: A simpler dioxolane derivative with fewer methyl groups, used as a solvent and reagent in organic synthesis.

Uniqueness: (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde is unique due to its combination of a highly substituted dioxolane ring and an aldehyde functional group. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

51917-66-9

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde

InChI

InChI=1S/C9H14O3/c1-8(2)9(3,4)12-7(11-8)5-6-10/h5-6H,1-4H3

InChI Key

OQKMUPWCIMIYBC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=CC=O)O1)(C)C)C

Origin of Product

United States

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